beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp
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Description
Beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp is a tetrasaccharide consisting of beta-D-Delta(4)-glucopyranuronic acid, beta-D-glucopyranosyl, alpha-L-rhamnopyranosyl and beta-D-glucopyranosyl residues, joined in sequence by (1->4), (1->4) and (1->3)-glycosidic bonds, respectively. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Structural Analysis in Saponins
A study on Quillaja saponaria Molina saponins identified structures with similar components, such as beta-D-GlcpA and alpha-L-Rhap, using sugar analysis and NMR spectroscopy. These compounds were linked to a quillaic acid with different saccharides, demonstrating the complexity of natural saponin structures (Nyberg et al., 1999).
Exopolysaccharides in Bacteria
Research on Burkholderia brasiliensis revealed an exopolysaccharide (EPS) with a structure including alpha-D-Glcp and alpha-L-Rhap. This EPS, produced by the bacterium, demonstrated the diverse structural capabilities of bacterial polysaccharides (Mattos et al., 2001).
Sugar-beet Pulp Analysis
In sugar-beet pulp, glucuronic acid (GlcA) was found attached to galacturonic acid, with components similar to beta-D-GlcpA. This study highlighted the complex sugar arrangements in plant-derived materials (Renard et al., 1999).
Polysaccharides in Pseudomonas
A study on Pseudomonas ATCC 31554 found a polysaccharide with a pentasaccharide repeating-unit, including beta-D-Glcp and alpha-L-Rhap. This research contributed to understanding the structural diversity of bacterial polysaccharides (Jansson et al., 1986).
Stereoselective Synthesis
Stereoselective synthesis of beta-L-rhamnopyranosides, involving compounds like alpha-L-Rhap, was demonstrated as a versatile methodology in carbohydrate chemistry (Lee et al., 2008).
Capsular Polysaccharide Synthesis
Research on Streptococcus pneumoniae type 19F capsular polysaccharide involved the synthesis of a trisaccharide unit including alpha-L-Rhap, contributing to vaccine development efforts (Bousquet et al., 1998).
Properties
Molecular Formula |
C24H38O20 |
---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C24H38O20/c1-5-17(12(30)14(32)23(38-5)44-19-11(29)8(3-25)39-21(37)16(19)34)42-24-15(33)13(31)18(9(4-26)41-24)43-22-10(28)6(27)2-7(40-22)20(35)36/h2,5-6,8-19,21-34,37H,3-4H2,1H3,(H,35,36)/t5-,6-,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22-,23-,24-/m0/s1 |
InChI Key |
JMDPLHPAGLYHCI-DPADXCMISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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